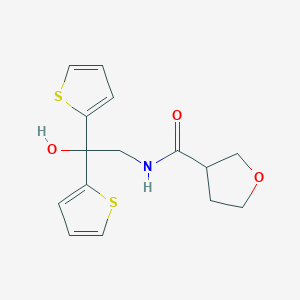

N-(2-羟基-2,2-二(噻吩-2-基)乙基)四氢呋喃-3-羧酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of thiophene derivatives often involves condensation reactions . The Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives . The Paal–Knorr reaction is known as the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .

Molecular Structure Analysis

Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S . The structure of thiophene derivatives can vary greatly depending on the specific substituents attached to the thiophene ring.

Chemical Reactions Analysis

Thiophene derivatives can undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions . The type of substitution reaction and the resulting products can depend on the specific substituents present on the thiophene ring .

Physical And Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives can vary greatly depending on their specific structure. For example, thiophene derivatives can exhibit strong visible light absorption and solid-state fluorescence .

科学研究应用

合成与抗菌活性

对类似噻吩衍生物的研究在合成具有潜在抗菌和抗真菌活性的新化合物方面显示出巨大的希望。例如,Altundas 等人(2010 年)合成了一系列新型环烷基噻吩-席夫碱及其金属配合物,它们对一系列致病菌株表现出活性,包括李斯特菌、金黄色葡萄球菌和白色念珠菌。一些化合物表现出与传统抗生素如氨苄青霉素和氯霉素相当的活性 (Altundas, Sarı, Çolak, & Öğütcü, 2010)。

表征与抗菌评价

Spoorthy 等人(2021 年)对乙基(4-取代苯氧基)-苯并二氧氧磷杂-4-氧代噻唑烷-噻吩-2-羧酸盐的另一项研究揭示了它们通过合成、表征、对接研究和对各种微生物的评估而产生的抗菌活性。这项研究强调了噻吩衍生物在开发新型抗菌剂方面的潜力 (Spoorthy, Kumar, Rani, & Ravindranath, 2021)。

生物无机化学与金属配合物

辛格、达斯和达卡雷(2009 年)对噻吩衍生物的金属配合物进行的研究,重点介绍了由噻吩-2-乙二醛衍生的席夫碱合成的 Co(II) 配合物。对这些配合物进行了表征,结果表明与单独的配体相比,它们具有增强的抗菌活性,从而提供了对此类化合物生物无机相关性的见解 (Singh, Das, & Dhakarey, 2009)。

电聚合和电致变色性能

胡等人(2013 年)研究了与噻吩相连的聚咔唑衍生物的电化学和电致变色性能,结果表明引入不同的受体基团对其电致变色行为有显着影响。这项研究有助于理解结构修饰如何为特定应用(例如智能窗户或显示技术)定制材料的性能 (Hu, Lv, Sun, Bian, Ouyang, Fu, Wang, & Zhang, 2013)。

作用机制

Target of Action

Thiophene-based analogs, which this compound is a part of, have been studied extensively for their biological activity . They have been found to interact with a variety of targets, including various enzymes and receptors, contributing to their diverse biological effects .

Mode of Action

Thiophene derivatives are known to interact with their targets in a variety of ways, leading to changes in cellular processes . For instance, some thiophene derivatives are known to act as inhibitors for certain enzymes, blocking their activity and leading to downstream effects .

Biochemical Pathways

Thiophene derivatives are known to impact a variety of biochemical pathways due to their interaction with multiple targets . These can include pathways related to inflammation, cancer, microbial infections, hypertension, and atherosclerosis .

Result of Action

Based on the known effects of thiophene derivatives, it can be inferred that this compound may have potential anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

安全和危害

The safety and hazards associated with thiophene derivatives can vary greatly depending on their specific structure. Some thiophene derivatives have been shown to have significant antifungal, antibacterial, antioxidant, insecticide, anticonvulsant, analgesic, antitumor, anti-inflammatory, and anti-HSV activity .

未来方向

属性

IUPAC Name |

N-(2-hydroxy-2,2-dithiophen-2-ylethyl)oxolane-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO3S2/c17-14(11-5-6-19-9-11)16-10-15(18,12-3-1-7-20-12)13-4-2-8-21-13/h1-4,7-8,11,18H,5-6,9-10H2,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEXNIKHFFJTACK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1C(=O)NCC(C2=CC=CS2)(C3=CC=CS3)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[1-[1-(5-Ethylpyrimidin-2-yl)piperidin-4-yl]pyrrolidin-2-yl]methanol](/img/structure/B2839898.png)

![2-(6-Phenyl-2-azaspiro[3.3]heptan-2-yl)-1,3-benzoxazole](/img/structure/B2839906.png)

![N-[2-[3-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanylindol-1-yl]ethyl]benzamide](/img/structure/B2839908.png)

![Tert-butyl n-{[(2r,4s)-4-fluoropyrrolidin-2-yl]methylcarbamate hcl](/img/no-structure.png)

![ethyl 4-(3-(2-ethoxyethyl)-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzoate](/img/structure/B2839911.png)